molecular formula C19H23N3OS B5724165 N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5724165
M. Wt: 341.5 g/mol
InChI Key: DFEHUMZSEXIAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide derivative of piperazine, which is a common scaffold for many biologically active molecules.

Mechanism of Action

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide exerts its effects through various mechanisms, including the modulation of neurotransmitters, such as dopamine and serotonin, and the activation of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to regulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as the modulation of lipid metabolism, the enhancement of antioxidant capacity, and the regulation of immune function. This compound has also been shown to improve the gut microbiota composition and to reduce the risk of gut inflammation.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, such as its low toxicity and high stability. However, this compound has some limitations, such as its limited solubility in water and its potential interference with other experimental procedures.

Future Directions

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has several potential future directions, including the development of new synthetic methods, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential applications in material science. This compound also has the potential to be used as a tool compound for the study of various signaling pathways and biological processes. Overall, this compound is a promising compound with a wide range of potential applications in various fields.

Synthesis Methods

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide can be synthesized using various methods, including the reaction between 3,5-dimethylphenylamine and 2-hydroxybenzaldehyde in the presence of piperazine and carbon disulfide. The reaction yields this compound as a white crystalline solid with a melting point of 155-157°C. This compound can also be synthesized using other methods, such as the reaction between 3,5-dimethylphenyl isothiocyanate and 2-hydroxybenzylamine.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to improve feed efficiency and growth performance in livestock animals, such as chickens and pigs. This compound has also been studied for its potential use as a plant growth regulator, as it can increase the yield and quality of crops, such as rice and wheat.
In medicine, this compound has been investigated for its potential therapeutic effects, such as its anti-inflammatory and neuroprotective properties. This compound has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-11-15(2)13-16(12-14)20-19(24)22-9-7-21(8-10-22)17-5-3-4-6-18(17)23/h3-6,11-13,23H,7-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHUMZSEXIAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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